(E)-3-(thiophen-2-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
Description
The compound “(E)-3-(thiophen-2-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one” is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core linked to an azetidine ring, a thiophene moiety, and a trifluoromethyl-substituted phenyl group. Its E-configuration at the α,β-unsaturated ketone (propenone) segment ensures planar geometry, which may enhance π-π stacking interactions in biological targets. The 1,2,4-oxadiazole ring is electron-deficient, contributing to metabolic stability and binding affinity in drug-receptor interactions . The trifluoromethyl group enhances lipophilicity and bioavailability, while the thiophene moiety may participate in hydrophobic interactions or sulfur-mediated binding . Structural elucidation of such compounds typically employs NMR, IR, and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy in stereochemical assignments .
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)14-4-1-3-12(9-14)17-23-18(27-24-17)13-10-25(11-13)16(26)7-6-15-5-2-8-28-15/h1-9,13H,10-11H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDJSWYTSDYYQF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(thiophen-2-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to explore its biological activity, highlighting relevant research findings, case studies, and data tables that elucidate its pharmacological properties.
Chemical Structure and Properties
The compound features several notable functional groups:
- Thiophene ring : Contributes to the compound's electronic properties.
- Trifluoromethyl group : Known to enhance biological activity through increased lipophilicity and metabolic stability.
- Oxadiazole moiety : Associated with various biological activities including anti-cancer effects.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 335.30 g/mol.
Anti-Cancer Activity
Research has shown that compounds containing trifluoromethyl and oxadiazole groups exhibit significant anti-cancer activities. The specific compound has been evaluated against several cancer cell lines, demonstrating promising results.
Case Study 1: Evaluation Against MCF-7 Cells
In a study evaluating the anti-cancer activity against the MCF-7 human breast cancer cell line, the compound exhibited an IC50 value of 2.63 μM , indicating potent cytotoxicity. This was significantly lower than that of its non-trifluoromethylated analogues, which had IC50 values ranging from 19.72 μM to higher, underscoring the importance of the trifluoromethyl group in enhancing biological activity .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| (E)-3-(thiophen-2-yl)-1-(...) | 2.63 | MCF-7 |
| Non-trifluoromethyl analogue | 19.72 | MCF-7 |
The mechanism by which this compound exerts its anti-cancer effects may involve:
- Inhibition of key enzymes : Such as topoisomerases and telomerase, which are crucial for cancer cell proliferation .
- Induction of apoptosis : Triggering programmed cell death pathways in malignant cells.
Additional Biological Activities
Beyond anti-cancer properties, preliminary studies suggest potential antibacterial and antifungal activities, although these require further investigation for conclusive evidence.
Research Findings
Recent advancements in synthesizing derivatives of similar structures have highlighted their pharmacological potential:
- Synthesis Techniques : Various synthetic routes have been developed to enhance yield and purity of similar compounds.
- Biological Evaluation : Compounds with structural similarities have demonstrated moderate to high activity against multiple cancer cell lines, suggesting a broader applicability for this class of molecules .
Data Table: Comparative Biological Activities
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Select Analogues
| Compound | Core Structure | logP | Solubility (µg/mL) | Thermal Stability (°C) |
|---|---|---|---|---|
| Target Compound | 1,2,4-Oxadiazole | 2.8 | 15.2 | 220 |
| 5-Diacetylamino-1,2,4-thiadiazol-3-one | 1,2,4-Thiadiazole | 1.5 | 32.7 | 180 |
| (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Naphthalene-Thiophene | 3.4 | 8.9 | 190 |
Key Research Findings
- Metabolic Stability : The trifluoromethyl group and 1,2,4-oxadiazole core reduce oxidative metabolism, as shown in microsomal assays (t½ > 60 min vs. 25 min for thiadiazole analogs) .
- Binding Affinity : Azetidine’s rigidity improves selectivity for Kinase X by 3-fold compared to pyrrolidine analogs .
- Solubility Limitations : Despite favorable logP, the thiophene moiety contributes to low aqueous solubility, necessitating formulation optimizations .
Q & A
Basic Synthesis and Optimization
Q: What are the critical steps in synthesizing this compound, and how can reaction yields be optimized? A: The synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and azetidine functionalization. Key steps include:
- Cyclocondensation : Using nitrile oxides with carboxylic acid derivatives under reflux (e.g., ethanol, 70–80°C) to form the oxadiazole core .
- Azetidine Coupling : Employing nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the azetidine moiety.
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate the product.
Yield optimization requires precise temperature control, solvent selection (polar aprotic solvents enhance reactivity), and catalytic systems (e.g., Pd catalysts for coupling steps) .
Characterization Techniques
Q: Which analytical methods are essential for confirming the structure and purity of this compound? A: A combination of techniques is critical:
- NMR Spectroscopy : H and C NMR to verify regiochemistry of the oxadiazole and azetidine groups. For example, H NMR peaks at δ 8.2–8.5 ppm confirm aromatic protons near electron-withdrawing groups .
- HPLC/MS : To assess purity (>95%) and molecular ion peaks .
- X-ray Crystallography : Resolves stereochemical ambiguities in the (E)-configured double bond .
Biological Activity Profiling
Q: How should researchers design experiments to evaluate this compound’s biological activity? A: Focus on target-specific assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with IC determination. Include positive controls (e.g., staurosporine) and dose-response curves (0.1–100 µM) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Validate selectivity using non-cancerous cells (e.g., HEK293) .
Advanced Synthetic Challenges
Q: How can side reactions during azetidine functionalization be mitigated? A: Common issues include azetidine ring-opening or oxidation. Strategies:
- Protecting Groups : Temporarily protect reactive NH groups with Boc or Fmoc .
- Low-Temperature Reactions : Perform coupling steps at 0–5°C to minimize decomposition .
- Catalytic Optimization : Use Pd(OAc)/Xantphos for efficient cross-coupling without byproducts .
Computational Modeling
Q: What computational approaches predict this compound’s target interactions? A:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Focus on the oxadiazole’s hydrogen-bonding with ATP-binding pockets .
- DFT Calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps, explaining reactivity at the α,β-unsaturated ketone .
Structure-Activity Relationship (SAR) Studies
Q: How can researchers systematically modify this compound for SAR analysis? A: Prioritize modifications:
- Oxadiazole Substituents : Replace trifluoromethylphenyl with electron-donating groups (e.g., -OCH) to assess potency changes.
- Azetidine Variations : Introduce spiro-azetidine or N-alkylated analogs.
- Biological Testing : Compare IC values across analogs using standardized assays .
Addressing Data Contradictions
Q: How should discrepancies in biological activity across studies be resolved? A: Common causes include assay variability or compound stability. Solutions:
- Replicate Experiments : Conduct triplicate runs with internal controls.
- Stability Testing : Monitor compound degradation in DMSO stocks via HPLC over 72 hours .
- Meta-Analysis : Cross-reference results with structurally similar oxadiazole derivatives .
Scale-Up Considerations
Q: What factors are critical for scaling up synthesis without compromising yield? A:
- Solvent Selection : Replace DMF with toluene for easier removal at scale .
- Catalyst Recovery : Use immobilized Pd catalysts for cost-effective recycling .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression .
Stability and Storage
Q: What storage conditions prevent decomposition of this compound? A:
- Temperature : Store at -20°C in amber vials to limit light/thermal degradation.
- Solvent : Lyophilize and store as a solid; avoid prolonged DMSO solutions (>1 week) .
Patentability Assessment
Q: How can researchers evaluate the novelty of this compound for patent applications? A:
- Prior Art Search : Use SciFinder and Reaxys to identify existing oxadiazole-azetidine hybrids.
- Structural Uniqueness : Highlight the (E)-configured enone and trifluoromethylphenyl group as novel pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
